molecular formula C16H13O4- B8593258 2-[(2-Phenylethoxy)carbonyl]benzoate CAS No. 105578-59-4

2-[(2-Phenylethoxy)carbonyl]benzoate

Cat. No.: B8593258
CAS No.: 105578-59-4
M. Wt: 269.27 g/mol
InChI Key: KIBVCISKUNDXOE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Phenylethoxy)carbonyl]benzoate (CAS No. 105578-59-4) is a benzoic acid derivative esterified with a phenylethoxycarbonyl group at the 2-position of the benzene ring. Its molecular formula is C₁₆H₁₄O₄, and it belongs to the class of aliphatic branched-chain benzoates .

Properties

CAS No.

105578-59-4

Molecular Formula

C16H13O4-

Molecular Weight

269.27 g/mol

IUPAC Name

2-(2-phenylethoxycarbonyl)benzoate

InChI

InChI=1S/C16H14O4/c17-15(18)13-8-4-5-9-14(13)16(19)20-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)/p-1

InChI Key

KIBVCISKUNDXOE-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)C2=CC=CC=C2C(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Properties

The table below compares 2-[(2-Phenylethoxy)carbonyl]benzoate with structurally related benzoate esters:

Compound Name CAS No. Molecular Formula Key Substituent(s) logP Applications
This compound 105578-59-4 C₁₆H₁₄O₄ 2-Phenylethoxycarbonyl ~5.5* Synthetic intermediates, protecting groups
Phenethyl benzoate 94-47-3 C₁₅H₁₄O₂ Phenethyl ester 3.2 Flavoring agents, fragrances
Ethyl 4-(dimethylamino) benzoate Not provided C₁₁H₁₅NO₂ 4-Dimethylamino, ethyl ester ~2.1 Co-initiator in resin cements
Benzyl 2-(benzyloxy) benzoate Not provided C₂₁H₁₈O₃ Benzyloxy, benzyl ester ~4.8 Xanthone synthesis
Ethyl 2-{[benzyl(2-phenylethyl)carbamothioyl]amino}benzoate C200-1995 C₂₅H₂₆N₂O₂S Thiourea, benzyl-phenylethyl 5.9968 Research compound (unclear application)

*Estimated based on structural similarity to C200-1995 .

Key Observations:
  • Lipophilicity: The phenylethoxycarbonyl group in this compound contributes to a higher logP (~5.5) compared to simpler esters like phenethyl benzoate (logP 3.2) or ethyl 4-(dimethylamino) benzoate (logP ~2.1). This suggests superior membrane permeability but lower aqueous solubility .
  • Electronic Effects : The electron-withdrawing carbonyl group in this compound may enhance its reactivity in nucleophilic substitutions compared to benzyl 2-(benzyloxy) benzoate, which has electron-donating benzyloxy groups .
Role in Polymer Chemistry

Ethyl 4-(dimethylamino) benzoate demonstrates higher reactivity as a co-initiator in resin cements compared to 2-(dimethylamino) ethyl methacrylate, achieving a 15–20% higher degree of conversion in polymerization reactions . By contrast, this compound’s bulkier substituent may hinder its utility in such applications due to steric effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.